

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride literature review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride*

Cat. No.: B096623

[Get Quote](#)

An In-depth Technical Guide to **cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride**

Introduction

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, also known by the trivial name cispentacin, is a conformationally constrained, non-proteinogenic β -amino acid.^[1] Its rigid cyclopentane backbone makes it a valuable building block in medicinal chemistry and drug development.^[1] As a structural analogue of proline, it is frequently utilized in the synthesis of peptidomimetics to impart enhanced stability against enzymatic degradation and to control peptide conformation.^[1] This technical guide provides a comprehensive review of its chemical properties, synthesis, biological activities, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a white crystalline powder that is soluble in water.^[1] Its constrained structure is key to its function in creating stable peptide analogues.^[1] The fundamental physicochemical properties are summarized below.

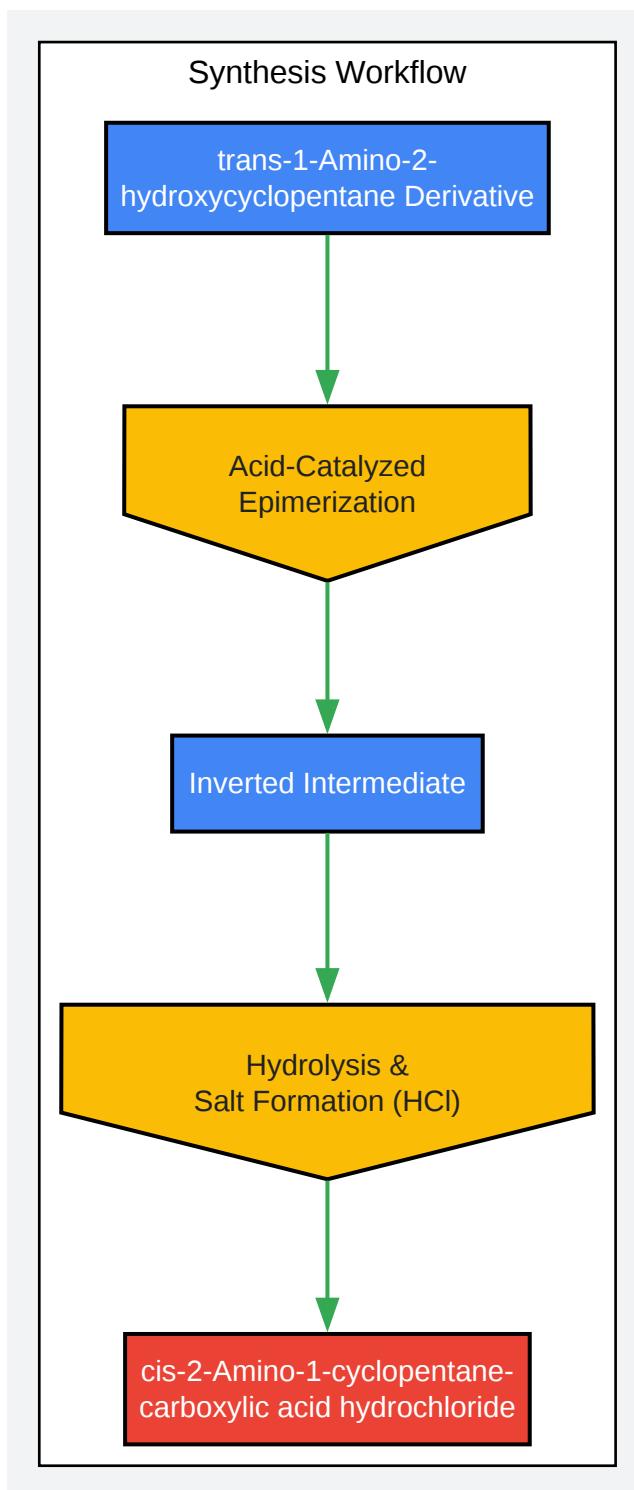
Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	18414-30-7	[2] [3]
Molecular Formula	C ₆ H ₁₁ NO ₂ ·HCl	[2] [3]
Molecular Weight	165.62 g/mol	[2]
Appearance	White crystalline powder	[1]
Melting Point	199°C to 202°C	[1]
Boiling Point	264.7°C at 760 mmHg (free base)	[4]
Solubility	Soluble in water	[1]
Purity	≥95.0% to ≥98%	[2]

| Synonyms | Cispentacin, cis-β-Cycloleucine hydrochloride, (1S,2R)-2-aminocyclopentane-1-carboxylic acid hydrochloride [\[1\]](#)[\[2\]](#) |

Table 2: Spectroscopic and Analytical Identifiers

Identifier Type	Value	Reference
SMILES	Cl.N[C@H]1CCC[C@H]1C(O)=O	
InChI	1S/C6H11NO2.CIH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1	


| InChI Key | LVBDVNLIEHCCTP-JBUOLDKXSA-N | |

Synthesis and Experimental Protocols

The synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid and its stereoisomers has been approached through various methods, often focusing on stereocontrol.

General Synthesis Workflow

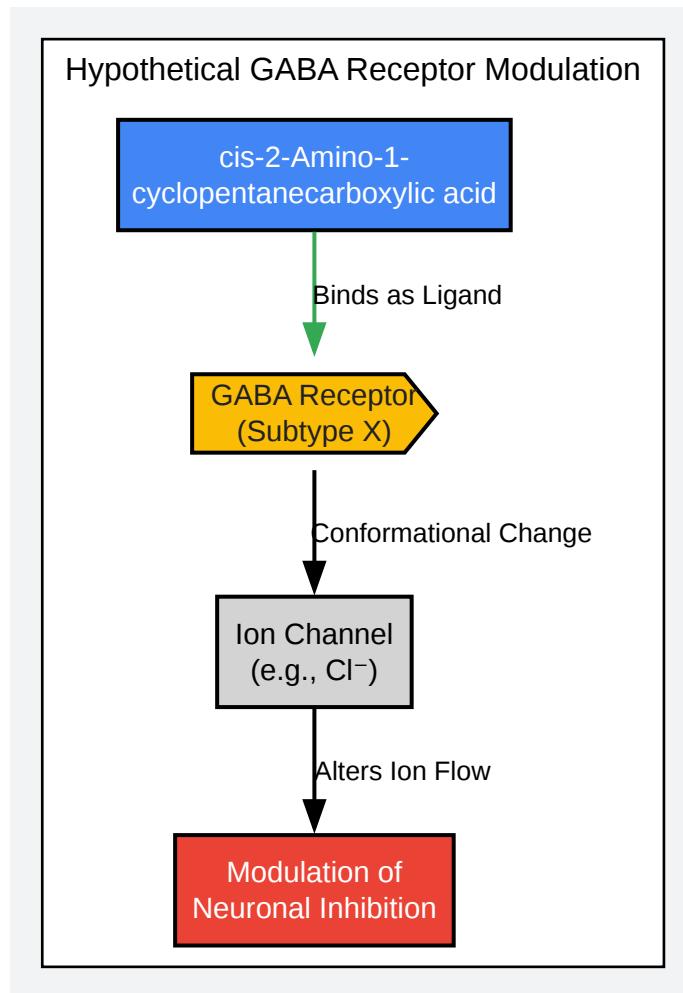
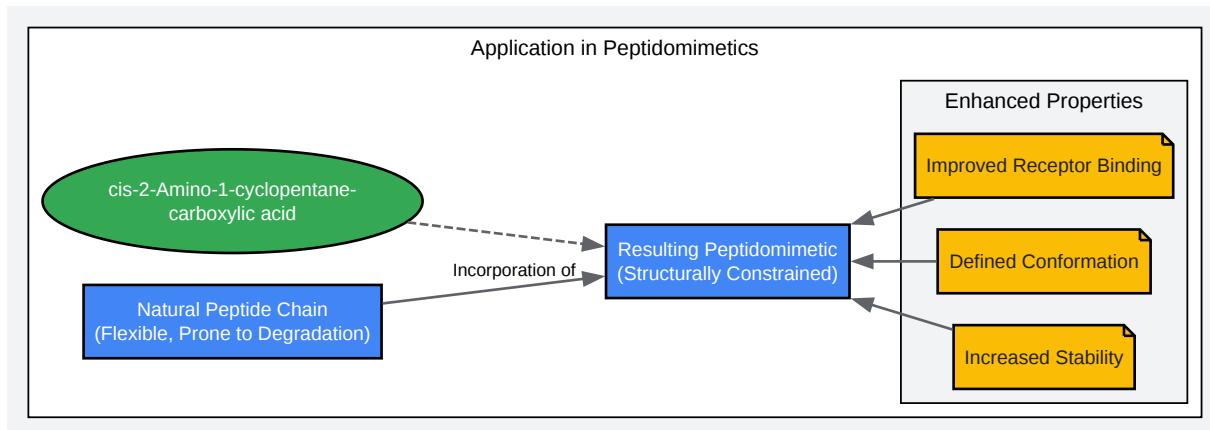
A frequently cited method for synthesizing the cis isomer involves a stereochemical inversion from a more readily available trans precursor.[\[1\]](#) This process typically involves epimerization followed by hydrolysis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for synthesis via stereochemical inversion.

Experimental Protocol: Stereochemical Inversion Method

The following protocol is a generalized representation based on described methodologies.[\[1\]](#)[\[5\]](#)



- Acid-Catalyzed Epimerization:
 - A trans-1-amino-2-hydroxycyclopentane derivative is treated with a strong acid, such as sulfuric acid or methanesulfonic acid.
 - The reaction induces an inversion of the configuration at the hydroxyl-bearing carbon center. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
 - The reaction is typically run at a controlled temperature (e.g., below 70°C) to prevent unwanted side reactions or epimerization of the cis-isomer.[\[5\]](#)
- Hydrolysis and Salt Formation:
 - Once the epimerization is complete, the resulting intermediate is subjected to hydrolysis under controlled acidic conditions (e.g., heating in hydrochloric acid).[\[5\]](#)
 - This step converts any ester or protecting groups to the carboxylic acid and amino functionalities.
 - Following hydrolysis, the reaction mixture is cooled, and the final product, **cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride**, is crystallized and isolated.
 - Purification is typically achieved through recrystallization to yield the high-purity product.

Biological Activity and Applications

The primary value of **cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride** lies in its rigid structure, which is exploited in various areas of drug discovery and biochemical research.

Role in Peptidomimetics

The incorporation of this constrained amino acid into peptide chains results in peptidomimetics with specific, predictable secondary structures.[\[6\]](#) This structural rigidity enhances resistance to degradation by proteases and peptidases, a common limitation of natural peptides as therapeutic agents.[\[1\]](#)[\[6\]](#) Oligomers of cis-2-aminocyclopentanecarboxylic acid have been shown to adopt β -sheet secondary structures.[\[6\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | 18414-30-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, CasNo.18414-30-7 Watson International Ltd United Kingdom [watson.lookchem.com]
- 4. CIS-2-AMINO-1-CYCLOPENTANE CARBOXYLIC AC& - Safety Data Sheet [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyhydroxylated Cyclopentane β -Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride literature review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096623#cis-2-amino-1-cyclopentanecarboxylic-acid-hydrochloride-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com